molecular formula C22H14O4 B3114461 5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde CAS No. 201734-76-1

5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde

Cat. No.: B3114461
CAS No.: 201734-76-1
M. Wt: 342.3 g/mol
InChI Key: OBMHTVTWYFFIJL-UHFFFAOYSA-N
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Description

5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde is an organic compound with a complex structure that includes multiple benzene rings and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the reaction conditions and product isolation .

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The aromatic rings can participate in π-π stacking interactions, influencing the compound’s behavior in materials science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde is unique due to its specific arrangement of formyl groups and aromatic rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic frameworks and materials with specialized functions .

Properties

IUPAC Name

5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-11-15-4-16(12-24)7-21(6-15)19-2-1-3-20(10-19)22-8-17(13-25)5-18(9-22)14-26/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMHTVTWYFFIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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